3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. It belongs to the class of compounds known as selective kappa opioid receptor antagonists.
作用機序
The kappa opioid receptor is a G protein-coupled receptor that is widely distributed throughout the brain and plays a role in the regulation of mood, emotions, and pain perception. 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one binds to the kappa opioid receptor and blocks its activity, leading to an increase in the release of dopamine and other neurotransmitters that are associated with positive mood and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is associated with reward and motivation. It also decreases the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in individuals with depression and anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability may pose challenges for its use in preclinical and clinical studies.
将来の方向性
Future research on 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one could focus on its potential therapeutic effects on specific neuropsychiatric disorders such as major depression, anxiety disorders, and substance abuse disorders. Further studies could also investigate the optimal dosing and administration regimens for this compound, as well as its safety and tolerability in humans.
合成法
The synthesis of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoacetophenone to yield 3-(2-bromoacetyl)-4-hydroxycoumarin. The intermediate is then reacted with 2-phenylethylamine and 2-(2-hydroxyethyl)piperazine to form the final product, this compound.
科学的研究の応用
3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of several preclinical and clinical studies investigating its potential therapeutic effects on neuropsychiatric disorders. These studies have shown that this compound has a high affinity for the kappa opioid receptor and can effectively block its activity.
特性
IUPAC Name |
3-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-15-11-21-17-25(13-14-26(21)12-10-19-6-2-1-3-7-19)16-20-18-29-23-9-5-4-8-22(23)24(20)28/h1-9,18,21,27H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRYJRJXQPKROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=COC3=CC=CC=C3C2=O)CCO)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。